5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Overview
Description
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a natural product found in Cryptomeria japonica, Juniperus communis var. communis, and other organisms with data available.
Scientific Research Applications
Chemistry and Structural Analysis
Dihydroxyserrulatic Acid as a Related Compound : Dihydroxyserrulatic acid, a diterpene from Eremophila serrulata, shares structural similarities with the queried compound. It was shown to have R-configuration, leading to a better understanding of its structure (Croft, Ghisalberti, Jefferies, & Stuart, 1979).
Photolysis of Related Naphthoquinone : 5-Methyl-1,4-naphthoquinone, which is structurally related, serves as a probe for studying hydrogen and proton transfer reactions. Its photoenol form was investigated, providing insights into the behavior of similar compounds (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).
Synthesis and Derivatives
Synthesis of Related Compounds : Research includes the total synthesis of related compounds like (+)-dysideapalaunic acid, providing a framework for synthesizing structurally similar molecules (Hagiwara & Uda, 1991).
Synthesis of Naphthalene Derivatives : Studies on the synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates and naphthalene derivatives shed light on methodologies that could potentially be applied to the synthesis of the queried compound (Vah et al., 2022).
Biological and Medicinal Applications
Endophytic Fungus Derivatives : Chemical investigation of Botryosphaeria australis, an endophytic fungus, yielded new compounds including naphthoquinone derivatives, indicating the potential biological significance of similar structures (Bara et al., 2013).
Cytotoxic Activity of Naphthoquinone Analogues : The synthesis and study of benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues, structurally related to the queried compound, showed marginal antiproliferative activity, suggesting possible biological activities (Sittisombut et al., 2006).
Properties
IUPAC Name |
5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRKLZRKJJQJLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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